Methyl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves a multi-step process. One common method includes the cyclization of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-bromophenyl)butane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Coupling Reactions: The presence of the bromophenyl group allows for coupling reactions with various nucleophiles, leading to the formation of complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
Methyl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-fluorophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Methyl 5-(4-methylphenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Uniqueness
Methyl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials with specific desired properties.
Properties
Molecular Formula |
C15H8BrClF3N3O2 |
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Molecular Weight |
434.59 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C15H8BrClF3N3O2/c1-25-14(24)12-11(17)13-21-9(7-2-4-8(16)5-3-7)6-10(15(18,19)20)23(13)22-12/h2-6H,1H3 |
InChI Key |
VPQLNDXBJXTJLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)Br)C(F)(F)F |
Origin of Product |
United States |
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